molecular formula C22H15F2N3O2 B2501919 N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-05-7

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2501919
CAS No.: 946252-05-7
M. Wt: 391.378
InChI Key: YDQBLAJECKVIGC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorophenyl groups and a naphthyridine core. The presence of fluorine atoms in the phenyl rings can significantly influence

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Compounds structurally related to 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been synthesized and evaluated for their cytotoxic activity. Specifically, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a similar structural framework, have demonstrated potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some derivatives exhibited IC50 values below 10 nM, indicating significant potential in cancer therapy. A single dose of a particular 2-(4-fluorophenyl) derivative was curative against subcutaneous colon 38 tumors in mice, highlighting the therapeutic promise of this class of compounds (Deady et al., 2005).

Antibacterial Properties

The antibacterial activity of naphthyridine derivatives, closely related to the chemical structure , has been studied. These compounds, especially those with specific substituents, have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues exhibited more potent activity than enoxacin, a well-known antibacterial agent. This suggests potential applications of these compounds in developing new antibacterial drugs (Egawa et al., 1984).

Fluorinated Naphthoic Acids Synthesis

The synthesis of mono- and difluoronaphthoic acids, which are structural components related to the compound , has been explored. These fluorinated naphthoic acids are found in several biologically active compounds. The synthesis involved various steps, including electrophilic fluorination and Friedel-Crafts cyclization, leading to compounds with potential biological activity (Tagat et al., 2002).

HIV-1 Integrase Inhibition

Compounds with a similar naphthyridine base structure have been investigated as HIV-1 integrase inhibitors. These inhibitors play a crucial role in preventing the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. Derivatives of naphthyridine have shown promising results in inhibiting this enzyme, suggesting potential applications in HIV treatment (Embrey et al., 2005).

Properties

IUPAC Name

N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-16-5-3-14(4-6-16)13-27-20-15(2-1-11-25-20)12-19(22(27)29)21(28)26-18-9-7-17(24)8-10-18/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBLAJECKVIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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